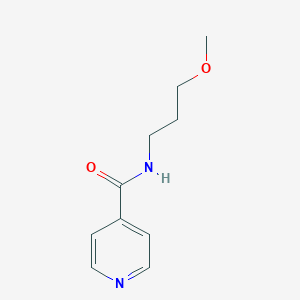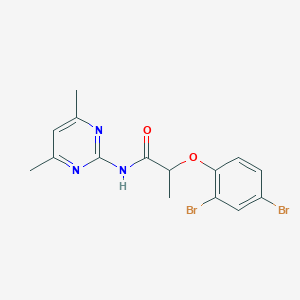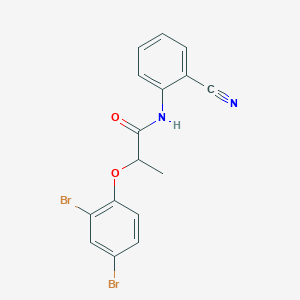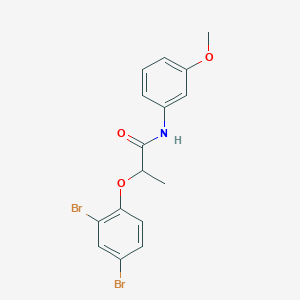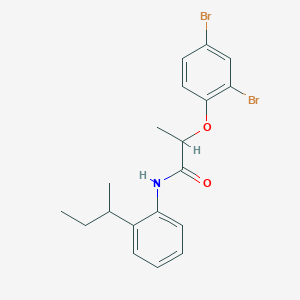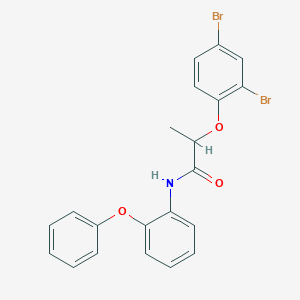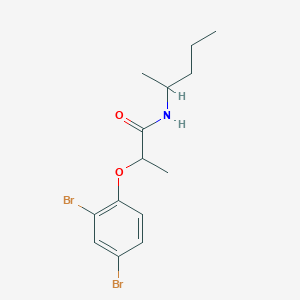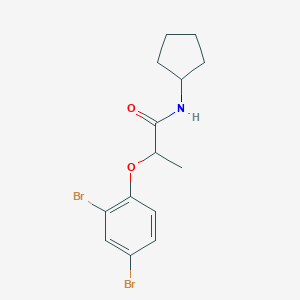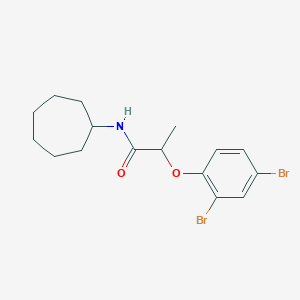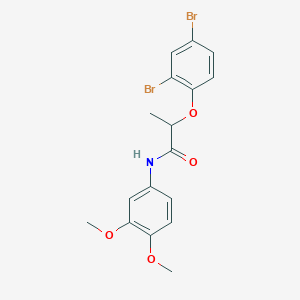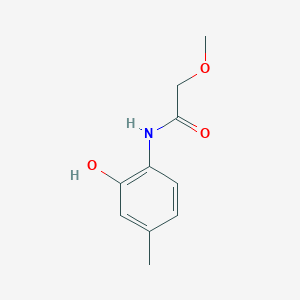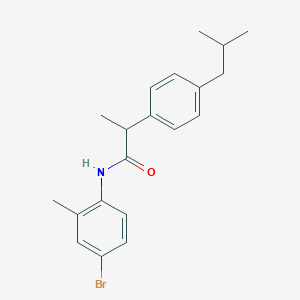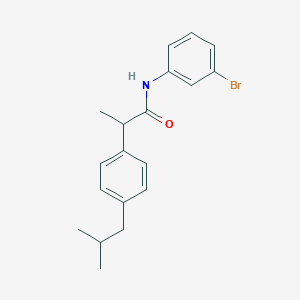
N-(3-bromophenyl)butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-bromophenyl)butanamide, also known as Bromantane, is a synthetic compound that belongs to the adamantane family. It was first synthesized in the Soviet Union in the 1980s and was initially used as an anti-asthenic drug. Over the years, it has gained popularity among athletes and bodybuilders due to its potential performance-enhancing effects. In recent years, it has also been studied for its potential therapeutic uses.
Wirkmechanismus
The exact mechanism of action of N-(3-bromophenyl)butanamide is not fully understood. However, it is believed to work by modulating the levels of certain neurotransmitters in the brain, including dopamine and serotonin. It has also been shown to increase the expression of certain neurotrophic factors, which are important for the growth and survival of neurons.
Biochemical and Physiological Effects:
N-(3-bromophenyl)butanamide has been shown to have a wide range of biochemical and physiological effects. It has been shown to increase the levels of certain enzymes and proteins in the brain that are involved in neuroprotection and neuroplasticity. It has also been shown to increase the levels of certain antioxidants in the body, which can help to protect against oxidative stress and inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-(3-bromophenyl)butanamide in lab experiments is its potential therapeutic uses. It has been shown to have a wide range of effects on the brain and body, making it a promising candidate for the development of new drugs. However, one limitation of using N-(3-bromophenyl)butanamide in lab experiments is its potential for toxicity. While it has been shown to be relatively safe in animal studies, more research is needed to fully understand its potential side effects.
Zukünftige Richtungen
There are many potential future directions for research on N-(3-bromophenyl)butanamide. One area of interest is its potential as a treatment for neurodegenerative disorders such as Alzheimer's disease. It has also been shown to have potential as a treatment for depression and anxiety disorders. Additionally, it may have potential as a performance-enhancing drug for athletes and bodybuilders. Further research is needed to fully understand the potential therapeutic uses of this compound.
Synthesemethoden
The synthesis of N-(3-bromophenyl)butanamide involves the reaction of 3-bromophenylacetonitrile with cyclohexanone in the presence of sodium ethoxide. The resulting product is then reduced using hydrogen gas and a palladium catalyst to obtain N-(3-bromophenyl)butanamide. This synthesis method has been well-documented in scientific literature and has been used by researchers to produce the compound for various studies.
Wissenschaftliche Forschungsanwendungen
N-(3-bromophenyl)butanamide has been studied extensively for its potential therapeutic uses. It has been shown to have neuroprotective, anxiolytic, and antidepressant effects in animal models. It has also been studied for its potential to improve cognitive function and memory. Additionally, it has been shown to have potential as a treatment for alcohol addiction and withdrawal.
Eigenschaften
Molekularformel |
C10H12BrNO |
|---|---|
Molekulargewicht |
242.11 g/mol |
IUPAC-Name |
N-(3-bromophenyl)butanamide |
InChI |
InChI=1S/C10H12BrNO/c1-2-4-10(13)12-9-6-3-5-8(11)7-9/h3,5-7H,2,4H2,1H3,(H,12,13) |
InChI-Schlüssel |
WHHHQYXQPXYIFL-UHFFFAOYSA-N |
SMILES |
CCCC(=O)NC1=CC(=CC=C1)Br |
Kanonische SMILES |
CCCC(=O)NC1=CC(=CC=C1)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



